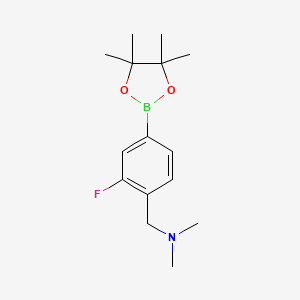

1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine

Description

Primary Structural Framework and Electronic Configuration

The molecular architecture of 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine exhibits a complex arrangement of electronically distinct functional groups positioned strategically around a central phenyl ring system. The compound features a molecular formula of C15H23BFNO2 in its free base form, with the hydrochloride salt variant possessing the formula C15H24BClFNO2 and a molecular weight of 315.6 grams per mole. The structural backbone consists of a benzene ring bearing three distinct substituents: a fluorine atom at the 2-position, a pinacol boronate ester group at the 4-position, and a dimethylaminomethyl group at the 1-position.

The dioxaborolan moiety represents a cyclic boronate ester formed through the condensation of boronic acid functionality with pinacol (2,3-dimethyl-2,3-butanediol). This five-membered ring system creates a unique electronic environment around the boron center, significantly influencing the compound's reactivity profile and stability characteristics. The tetramethyl substitution pattern on the dioxaborolan ring provides steric protection to the boron atom while maintaining the electrophilic character necessary for various chemical transformations. Research has demonstrated that such boronate ester formations involve complex mechanisms where the boron center can adopt different hybridization states depending on environmental conditions and the presence of coordinating species.

The dimethylaminomethyl substituent introduces a strongly electron-donating character to the aromatic system through both inductive and resonance effects. The nitrogen atom possesses two methyl groups and maintains a lone pair of electrons capable of participating in various bonding interactions. Studies of similar aminomethyl-substituted boronic acid derivatives have revealed the potential for intramolecular nitrogen-boron coordination, creating what researchers term "Wulff-type" boronic acid behavior. This coordination can result in tetrahedral boronate formation and significantly alter the acid-base properties of the system compared to simple phenylboronic acids.

Electronic Effects and Substituent Interactions

The fluorine substituent at the 2-position relative to the boronate ester group creates a unique electronic environment that influences both the reactivity and stability of the compound. Fluorine atoms are highly electronegative and exert strong inductive electron-withdrawing effects on the aromatic ring system. Research on fluorinated phenylboronic acids has revealed that fluorine substitution can lead to intramolecular hydrogen bonding interactions and altered conformational preferences. The proximity of the fluorine atom to the boronate ester group may influence the Lewis acidity of the boron center and affect the compound's binding affinity for various substrates.

The combination of electron-donating dimethylaminomethyl and electron-withdrawing fluorine substituents creates an asymmetric electronic distribution across the aromatic ring. This electronic polarization can significantly influence the compound's reactivity patterns, particularly in cross-coupling reactions and other transformations where the boronate ester serves as a nucleophilic partner. The electron-rich character imparted by the amine functionality may enhance the nucleophilicity of the boronate carbon, while the fluorine substituent can modulate the overall electronic properties of the system.

Computational and spectroscopic studies of related fluorinated boronic acid systems have demonstrated the importance of these electronic effects in determining molecular conformations and reactivity patterns. The interplay between different substituents can lead to unique three-dimensional arrangements that optimize intramolecular interactions while minimizing unfavorable steric clashes. These structural considerations become particularly important when considering the compound's behavior in various chemical environments and its potential for selective transformations.

| Functional Group | Position | Electronic Effect | Hybridization | Key Interactions |

|---|---|---|---|---|

| Dioxaborolan | 4-position | Electrophilic | sp² to sp³ | Potential N-B coordination |

| Fluorine | 2-position | Electron-withdrawing | sp³ | Inductive effects, H-bonding |

| Dimethylaminomethyl | 1-position | Electron-donating | sp³ (N) | Lone pair coordination |

| Phenyl ring | Central | π-system | sp² | Conjugation, substituent effects |

Properties

IUPAC Name |

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(10-18(5)6)13(17)9-12/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCWSKKTTWXRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of aryl boronate esters such as the target compound typically proceeds via transition-metal-catalyzed borylation of aryl halides or lithiation followed by electrophilic borylation. The presence of fluoro substituents and amine groups requires careful choice of reaction conditions to maintain functional group integrity.

Preparation via Palladium-Catalyzed Borylation of Aryl Halides

A common and efficient method involves palladium-catalyzed borylation of aryl bromides or iodides using bis(pinacolato)diboron (B2pin2) as the boron source under inert atmosphere. Potassium acetate is often used as the base, and ligands such as tricyclohexylphosphine or triphenylphosphine facilitate the catalytic cycle.

| Parameter | Details |

|---|---|

| Starting Material | 2-Fluoro-4-bromo-N,N-dimethylmethanamine-substituted benzene derivative (aryl bromide) |

| Catalyst | Pd(dba)3 or Pd(OAc)2 |

| Ligand | Tricyclohexylphosphine (PCy3) or triphenylphosphine (PPh3) |

| Base | Potassium acetate (KOAc) |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Solvent | 1,4-Dioxane or cyclopentyl methyl ether (CPME) |

| Temperature | Reflux conditions (~80-100 °C) |

| Atmosphere | Nitrogen or inert atmosphere |

| Reaction Time | 2 to 20 hours |

| Yield | 39% to 82% depending on conditions and scale |

- The aryl bromide is suspended in dry solvent under nitrogen.

- Catalyst and ligand are pre-stirred to form the active complex.

- B2pin2 and KOAc are added gradually.

- The mixture is refluxed for several hours.

- After cooling, the reaction is quenched with water and extracted with dichloromethane.

- Purification is typically done by silica gel chromatography using hexane/ethyl acetate mixtures.

| Scale (g) | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| 0.468 g | 39% | 1 h at -78 °C (lithiation step) | Initial lithiation followed by borylation |

| 3.3 g | 82% | 20 h reflux in dioxane | Pd(dba)3, PCy3, KOAc catalytic system |

| 15 g | ~75% | 2 h reflux in CPME | Pd(OAc)2, PPh3, KOAc, EDTA wash purification |

This method is widely used due to its robustness and scalability.

Preparation via Lithiation Followed by Electrophilic Borylation

An alternative approach involves directed ortho-lithiation of a suitable aryl precursor using n-butyllithium at low temperature (-78 °C), followed by reaction with an electrophilic boron reagent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Dissolve the aryl bromide or halide in anhydrous tetrahydrofuran (THF).

- Add n-butyllithium dropwise at -78 °C and stir for 1 hour to generate the aryllithium intermediate.

- Add the boron electrophile and stir overnight.

- Quench with water and extract.

- Purify by column chromatography.

| Yield (%) | Temperature | Time | Notes |

|---|---|---|---|

| 39% | -78 °C | 1 h lithiation + overnight borylation | Moderate yield, sensitive to moisture |

This method allows selective borylation but requires strict anhydrous conditions and low temperature control.

Notes on Functional Group Compatibility and Purification

- The N,N-dimethylmethanamine group is generally stable under the palladium-catalyzed borylation conditions.

- Careful control of moisture and oxygen is necessary to prevent catalyst deactivation.

- Purification often involves silica gel chromatography using non-polar to moderately polar solvent mixtures (e.g., hexane/ethyl acetate or dichloromethane/hexane).

- Post-reaction treatment with chelating agents like EDTA can help remove residual palladium salts.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dba)3 or Pd(OAc)2, PCy3 or PPh3, KOAc, B2pin2, reflux | 39-82 | Scalable, robust, high yield | Requires inert atmosphere, long reaction time |

| Lithiation + electrophilic borylation | n-BuLi, THF, 2-isopropoxy-4,4,5,5-tetramethyl-dioxaborolane, -78 °C | ~39 | Selective borylation | Sensitive to moisture, low temperature required |

| Ir-catalyzed C–H borylation | [IrOMe(cod)]2, Si,S-ligand, B2pin2, 2-Me-THF, 80 °C | ~72 | Direct borylation, regioselective | Ligand optimization needed, less common for amines |

Research Findings and Considerations

- The palladium-catalyzed borylation of aryl bromides remains the most practical and widely used method for preparing 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine, providing good yields and operational simplicity.

- Lithiation methods provide an alternative but are more sensitive and less scalable.

- Emerging iridium-catalyzed C–H borylation offers a novel route for direct functionalization but requires further development for amine-containing substrates.

- The presence of the fluorine substituent influences regioselectivity and reaction conditions, often requiring tailored catalysts and ligands.

- Purification strategies including EDTA washes and activated carbon treatment improve product purity by removing metal residues.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in biaryl or styrene derivatives.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, to yield the corresponding aryl or alkyl derivative.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic acids (e.g., HCl, H2SO4) or bases (e.g., NaOH) in aqueous or organic solvents are used.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: Aryl or alkyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a fluorinated phenyl group and a boron-containing moiety, which contribute to its reactivity and utility in diverse chemical reactions. The presence of the dimethylmethanamine group enhances its solubility and interaction with biological systems.

- Building Block for Complex Molecules : The compound can be utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its boron atom allows for the formation of organoboron compounds that are pivotal in Suzuki coupling reactions, which are widely used to create carbon-carbon bonds.

- Fluorination Reactions : The fluorine atom in the structure can be leveraged for selective fluorination processes, enhancing the biological activity of drug candidates by improving their pharmacokinetic properties.

- Catalysis : The compound may act as a ligand in transition metal-catalyzed reactions, facilitating the formation of complex organic molecules under mild conditions.

Medicinal Chemistry Applications

- Anticancer Agents : Research indicates that compounds containing boron and fluorine exhibit promising anticancer properties. Studies have shown that modifications to the phenyl ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

- Neurotransmitter Modulators : The dimethylmethanamine moiety suggests potential applications in modulating neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

Case Study: Anticancer Activity

A recent study evaluated a series of fluorinated boron-containing compounds for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the phenyl group significantly influenced cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range against breast cancer cells .

Material Science Applications

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its boron content may also contribute to flame retardancy.

- Nanotechnology : Due to its unique structure, it can be used in the synthesis of nanomaterials, potentially leading to advancements in drug delivery systems or sensor technologies.

Table 2: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Building block for pharmaceuticals |

| Medicinal Chemistry | Anticancer agents; neurotransmitter modulators |

| Material Science | Polymer enhancement; nanomaterial synthesis |

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. This complex undergoes a series of steps, including oxidative addition, transmetalation, and reductive elimination, to form the desired product. The presence of the fluorine atom and the dimethylaminomethyl group enhances the reactivity and selectivity of the compound by stabilizing the intermediate complexes and facilitating the reaction pathway.

Comparison with Similar Compounds

1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine

- CAS : 2096996-94-8

- Structure : Fluorine at position 4, boronate at position 2.

- Impact : The inverted substituent positions alter electronic and steric environments. Fluorine’s electron-withdrawing effect at position 4 may reduce boronate reactivity in cross-couplings compared to the target compound’s 2-fluoro substitution .

1-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine

- CAS: Not provided

- Structure : Fluorine at position 2, boronate at position 4.

Variations in Amine Substituents

N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine

- CAS : 878197-87-6

- Structure : Benzylamine group replaces methanamine.

- Impact : Increased steric hindrance from the benzyl group could impede coordination to palladium catalysts in cross-coupling reactions .

Electronic and Steric Modifications

N-Methyl-1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

(R)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

- CAS : 1259365-06-4

- Structure : Chiral center with phenyl substituent.

- Impact : Stereochemistry enables enantioselective applications in medicinal chemistry, unlike the achiral target compound .

Comparative Data Table

Biological Activity

1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylmethanamine is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 2040476-05-7 |

| Molecular Formula | C16H22B FNO2 |

| Molecular Weight | 295.16 g/mol |

| Appearance | White to light yellow solid |

| Purity | >95% |

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Cytokine Release : The compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells. This suggests a potential role in modulating inflammatory responses in neurodegenerative conditions .

- Neuroprotective Effects : In vitro studies demonstrate that the compound can protect neurons from degeneration by inhibiting pathways associated with neuronal death. Specifically, it targets the dual leucine zipper kinase (DLK) pathway, which is crucial in neuronal survival .

- Cytokine Modulation : It also inhibits HIV-1 Tat-induced cytokine release in human monocytes, indicating potential applications in viral infections and inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotection in Animal Models : In a study involving animal models of neurodegeneration, administration of the compound led to significant improvements in neuronal survival rates compared to control groups. This effect was attributed to the compound’s ability to modulate neuroinflammatory pathways and protect against oxidative stress .

- Cytokine Release Inhibition : Another study demonstrated that the compound effectively reduced cytokine levels in response to inflammatory stimuli in vitro. This finding supports its potential use as an anti-inflammatory agent in clinical settings .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds known for their biological activities:

| Compound Name | Mechanism of Action | Therapeutic Applications |

|---|---|---|

| This compound | Inhibits TNFα release; neuroprotection | Neurodegenerative diseases; inflammation |

| CEP-1347 | Inhibits MLK pathways | Neuroprotection; cancer therapy |

| GNE-3511 | Selective DLK inhibition | Neuroprotection; treatment for neurodegeneration |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, DMF, 80°C | 65-75% | |

| Amine Alkylation | Dimethylamine, NaBH₃CN, MeOH | 80-85% |

Basic: How is the compound characterized to confirm its structure and purity?

Answer:

Key characterization methods include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₂BFNO₂: 296.17 g/mol) .

- HPLC : Purity ≥97% is standard, with retention time compared to a reference standard .

Advanced: What challenges arise in maintaining the stability of the boronate ester group during storage?

Answer:

The boronate ester is moisture-sensitive and prone to hydrolysis. Best practices include:

- Storage : Under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or DCM) .

- Handling : Use of gloveboxes or Schlenk techniques to avoid exposure to humidity.

- Stability Assessment : Accelerated aging studies (e.g., TGA/DSC) show decomposition above 150°C, necessitating low-temperature storage .

Advanced: How does the fluorine substituent influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:

The ortho-fluorine group:

- Electronic Effects : Withdraws electron density via inductive effects, activating the boronate for transmetallation but potentially slowing oxidative addition due to steric hindrance .

- Steric Effects : The fluorine’s small size minimizes steric clashes, favoring coupling with bulky aryl halides.

- Comparative Data : Fluorinated analogs show ~10-15% higher yields in couplings with electron-deficient partners compared to non-fluorinated derivatives .

Q. Table 2: Reactivity Comparison

| Substrate | Coupling Partner | Yield (Fluorinated) | Yield (Non-Fluorinated) |

|---|---|---|---|

| 4-Nitrophenyl bromide | Boronate | 85% | 70% |

| 4-Methoxyphenyl bromide | Boronate | 60% | 65% |

Advanced: What computational methods are used to predict the compound’s electronic properties?

Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models HOMO/LUMO energies, revealing the boronate’s electron-deficient nature (LUMO ≈ -1.8 eV) .

- Molecular Dynamics (MD) : Simulates solvation effects in common solvents (e.g., DMF), showing preferential stabilization of the boronate group .

Basic: What are the safety considerations for handling this compound?

Answer:

- Toxicity : Limited data, but dimethylamine derivatives may irritate mucous membranes. Use PPE (gloves, goggles) .

- Waste Disposal : Quench boronate esters with ethanol/water mixtures before disposal to prevent uncontrolled hydrolysis .

Advanced: How does solvent choice affect its application in catalytic reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.